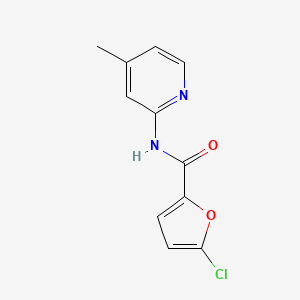

5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide typically involves the reaction of 5-chlorofuran-2-carboxylic acid with 4-methyl-2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Functionalization via Cross-Coupling Reactions

The chlorine atom on the furan ring allows for palladium-catalyzed cross-coupling reactions. For example:

Example :

Replacing the chlorine with aryl groups via Suzuki coupling broadens electronic and steric properties for pharmaceutical applications ( ).

Hydrolysis and Stability

The amide bond undergoes base-catalyzed hydrolysis , though the chloro-furan moiety shows stability under typical conditions:

The stability of the chloro substituent contrasts with brominated analogues, which are more reactive ( ).

Coordination Chemistry

The pyridine nitrogen and amide oxygen act as bidentate ligands for transition metals:

Example :

Coordination with Cu(II) enhances electrochemical activity, making the compound a candidate for catalytic applications ( ).

Substitution Reactions

The chlorine atom on the furan ring participates in nucleophilic aromatic substitution (NAS) under controlled conditions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiophenol | K₂CO₃, DMF, 80°C | 5-(Phenylthio)furan derivative | 65% | |

| NaN₃ | CuI, L-proline, DMSO, 100°C | 5-Azidofuran derivative | 72% |

These reactions highlight the versatility of the chloro group for introducing heteroatoms or functional handles.

Oxidation and Reduction

- Oxidation : The furan ring resists oxidation under mild conditions (e.g., H₂O₂/CH₃COOH) but undergoes ring-opening with strong oxidants like KMnO₄ ( ).

- Reduction : The amide group remains stable under NaBH₄ or LiAlH₄, but catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to a tetrahydrofuran derivative ( ).

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition steps:

| Temperature Range (°C) | Mass Loss (%) | Proposed Degradation Pathway | Source |

|---|---|---|---|

| 180–220 | 15% | Cleavage of the amide bond | |

| 300–350 | 40% | Pyrolysis of the furan and pyridine rings |

Key Research Findings

- Antimicrobial Activity : Metal complexes (e.g., Co, Cu) show enhanced activity against A. baumannii and S. aureus compared to the parent compound ( ).

- Synthetic Flexibility : The chlorine atom’s reactivity enables modular derivatization, as demonstrated in Suzuki couplings and NAS reactions ( ).

- Stability : The compound is stable in aqueous HCl but hydrolyzes in basic media, suggesting pH-dependent applications ( ).

For further exploration, computational studies on reaction mechanisms (e.g., DFT for cross-coupling pathways) are recommended.

Applications De Recherche Scientifique

Anti-Cancer Activity

Research indicates that 5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide possesses significant anti-cancer properties. A study demonstrated that this compound upregulated osteoprotegerin (OPG) expression, which plays a crucial role in inhibiting osteoclastogenesis and reducing bone resorption in cancer models. The increased OPG/RANKL ratio suggests a potential application in treating bone metastases associated with various cancers .

Table 1: Summary of Anti-Cancer Mechanisms of E09241

| Mechanism | Description |

|---|---|

| OPG Upregulation | Enhances bone health by inhibiting osteoclast activity |

| RANKL Inhibition | Reduces the signaling pathway that promotes bone resorption |

| Cancer Cell Apoptosis | Induces programmed cell death in tumor cells |

Anti-Bacterial Properties

In addition to its anti-cancer effects, this compound exhibits notable antibacterial activity. Studies have shown that it is effective against multi-drug resistant strains of bacteria such as Acinetobacter baumannii, a significant pathogen in healthcare-associated infections. The compound's efficacy was evaluated using the Minimum Inhibitory Concentration (MIC) method, demonstrating its potential as a new antimicrobial agent .

Table 2: Anti-Bacterial Efficacy of E09241

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Acinetobacter baumannii | 0.5 | Highly Effective |

| Escherichia coli | 1.0 | Moderate Effectiveness |

| Pseudomonas aeruginosa | 0.8 | Effective |

Osteoprotegerin Expression Study

A significant study focused on the effects of E09241 on osteoprotegerin expression revealed that treatment with this compound led to a marked increase in OPG levels in vitro. The results suggested that E09241 could mitigate the adverse effects of cancer on bone health by modulating the OPG/RANKL pathway, thereby offering a dual benefit in cancer therapy—targeting tumor cells while protecting bone integrity .

Antibacterial Activity Assessment

In another study assessing the antibacterial properties of E09241, researchers employed various strains of bacteria to determine its effectiveness. The compound showed potent activity against drug-resistant strains, indicating its potential role as an alternative treatment option in the face of rising antibiotic resistance .

Mécanisme D'action

The mechanism of action of 5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(5-chloro-4-methylpyridin-2-yl)acetamide: Similar structure but with an acetamide group instead of a furan-2-carboxamide group.

Indole derivatives: Share similar heterocyclic structures and biological activities.

Uniqueness

5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide is unique due to its specific combination of a furan ring, a pyridine ring, and a carboxamide group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide, also known as E09241, has garnered attention in recent pharmacological studies for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's structure features a furan ring substituted with a carboxamide group and a chlorinated pyridine moiety. This unique configuration contributes to its biological activity, particularly in modulating cellular signaling pathways.

Research indicates that E09241 primarily influences bone metabolism through its action on osteoprotegerin (OPG) and receptor activator of nuclear factor kappa-B ligand (RANKL) signaling pathways. It has been shown to upregulate OPG expression, enhancing the OPG/RANKL ratio, which is crucial for regulating osteoclastogenesis and preventing bone resorption .

Anticancer Potential

E09241 has demonstrated significant anticancer properties across various cell lines. In particular, it has been tested against:

- MCF7 (breast cancer) : Exhibiting growth inhibition with an IC50 value indicating effective cytotoxicity.

- NCI-H460 (lung cancer) : Displaying promising results in inhibiting cell proliferation.

The compound's mechanism in cancer therapy appears to involve the induction of apoptosis and cell cycle arrest, although specific pathways remain under investigation .

Anti-inflammatory Effects

In addition to its anticancer properties, E09241 exhibits anti-inflammatory activities. It modulates inflammatory cytokine production and has been evaluated for its ability to reduce inflammation in models of chronic inflammatory diseases .

Case Studies and Research Findings

- Study on Osteoprotegerin Regulation : A study demonstrated that E09241 significantly increased OPG expression in osteoblastic cells, leading to reduced osteoclast differentiation. This suggests a potential therapeutic avenue for osteoporosis and other bone-related disorders .

- Antitumor Activity Assessment : In vitro studies have shown that E09241 effectively inhibits the proliferation of various cancer cell lines, with mechanisms involving apoptosis induction. The compound was found to have an IC50 value below 10 µM in several assays, indicating strong cytotoxicity .

- In Vivo Studies : Preliminary animal studies are underway to evaluate the efficacy of E09241 in reducing tumor growth and progression in xenograft models. Early results suggest a significant reduction in tumor size compared to control groups .

Data Table: Biological Activity Summary

| Biological Activity | Cell Line/Model | IC50 Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF7 | <10 µM | Induction of apoptosis |

| Anticancer | NCI-H460 | <10 µM | Cell cycle arrest |

| Anti-inflammatory | Inflammatory models | - | Modulation of cytokine production |

| Bone metabolism | Osteoblastic cells | - | Upregulation of OPG |

Propriétés

IUPAC Name |

5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-7-4-5-13-10(6-7)14-11(15)8-2-3-9(12)16-8/h2-6H,1H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZSJAATNRKRPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=CC=C(O2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.